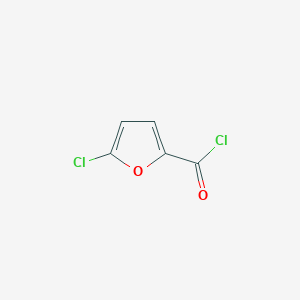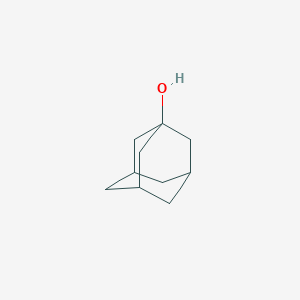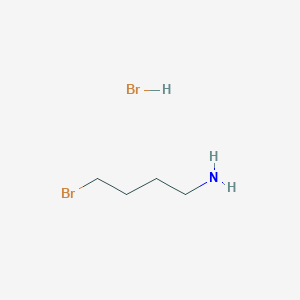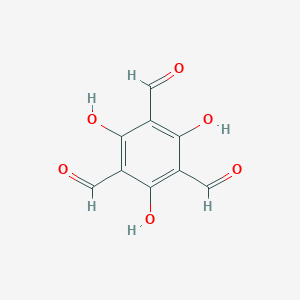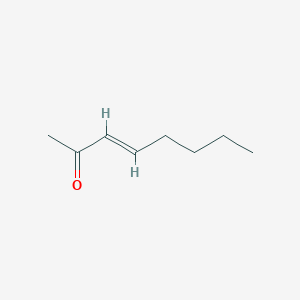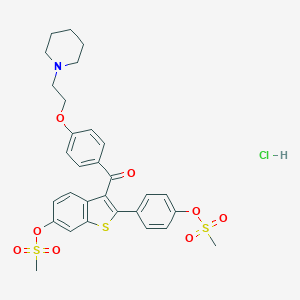
Raloxifène Impureté 1
Vue d'ensemble
Description
Raloxifene Impurity 1, also known as 4-hydroxy-raloxifene, is a synthetic compound that has been studied for its therapeutic potential. It has been used as an active ingredient in the treatment of osteoporosis, breast cancer, and endometriosis. It is also used as an impurity in the manufacture of raloxifene hydrochloride.
Applications De Recherche Scientifique
Recherche et développement pharmaceutiques
Raloxifène Impureté 1 est utilisé dans l'industrie pharmaceutique pour comprendre la stabilité et l'efficacité du chlorhydrate de raloxifène, un médicament utilisé principalement pour prévenir l'ostéoporose chez les femmes ménopausées . En étudiant cette impureté, les chercheurs peuvent améliorer le profil de sécurité du médicament en minimisant sa présence dans le produit final.
Chimie médicinale
En chimie médicinale, this compound sert de composé de référence pour explorer la relation structure-activité (RSA) des analogues du raloxifène . Cela aide à la conception de nouveaux composés aux propriétés thérapeutiques améliorées et aux effets secondaires réduits.
Pharmacologie
L'investigation des effets pharmacologiques de this compound peut fournir des informations sur son potentiel en tant qu'agent pharmacologique contre les maladies. Par exemple, des études ont exploré la reconversion du raloxifène et de ses impuretés pour traiter des affections comme la COVID-19 .
Biochimie
En biochimie, this compound est étudiée pour son interaction avec les molécules biologiques. Comprendre son affinité de liaison et ses voies métaboliques peut révéler son impact sur les systèmes biologiques et contribuer au développement de meilleurs agents thérapeutiques .
Science des matériaux
En science des matériaux, this compound peut être examinée pour ses propriétés physico-chimiques, qui sont cruciales pour la formulation de formes posologiques solides comme les comprimés et les capsules. Ses caractéristiques telles que la solubilité, la stabilité et la cristallinité sont essentielles pour la durée de conservation et la biodisponibilité du médicament .
Science environnementale
L'étude de this compound s'étend à la science environnementale, où ses produits de dégradation et son devenir environnemental sont analysés. Ceci est important pour évaluer l'impact écologique des déchets pharmaceutiques et développer des stratégies d'élimination sécuritaire .
Mécanisme D'action
Target of Action
Raloxifene Impurity 1, like Raloxifene, is a selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It exhibits tissue-specific effects distinct from estradiol .
Mode of Action
Raloxifene Impurity 1 acts as both an estrogen agonist and antagonist via differential effects on the tissue-specific estrogen receptors . It binds to the estrogen receptor to influence gene transcription through interactions with the estrogen response element .
Biochemical Pathways
Raloxifene Impurity 1, like Raloxifene, decreases bone resorption, thereby increasing bone mineral density and decreasing fracture incidence . It also has the potential to interact with viral proteins and activate protective estrogen receptor-mediated mechanisms in host cells .
Pharmacokinetics
Raloxifene is well absorbed from the gastrointestinal tract, with approximately 60% of the drug being absorbed following oral administration . Due to extensive first-pass hepatic metabolism that involves glucuronide conjugation, the absolute oral bioavailability of Raloxifene is about 2% .
Result of Action
The main effects of Raloxifene Impurity 1 are to preserve bone mineral density and decrease the risk of breast cancer in postmenopausal women . It has a negligible effect on altering the development and progression of breast cancer itself .
Action Environment
The action of Raloxifene Impurity 1 can be influenced by various environmental factors during the synthesis of the bulk drug Raloxifene hydrochloride . .
Propriétés
IUPAC Name |
[4-[6-methylsulfonyloxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenyl] methanesulfonate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO8S3.ClH/c1-41(33,34)38-24-12-8-22(9-13-24)30-28(26-15-14-25(20-27(26)40-30)39-42(2,35)36)29(32)21-6-10-23(11-7-21)37-19-18-31-16-4-3-5-17-31;/h6-15,20H,3-5,16-19H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWLEUFZZQAEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OS(=O)(=O)C)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32ClNO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84449-85-4 | |
| Record name | [6-[(Methylsulfonyl)oxy]-2-[4-[(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84449-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [6-[(methylsulfonyl)oxy]-2-[4- [(methylsulfonyl)oxy]phenyl]benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]-, hydrochloride (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.553 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


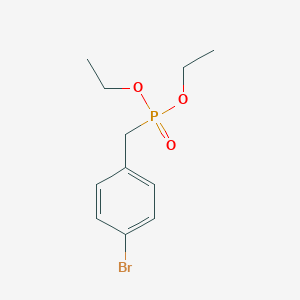
![9-Octadecene, 1-[3-(octadecyloxy)propoxy]-, (Z)-](/img/structure/B105281.png)
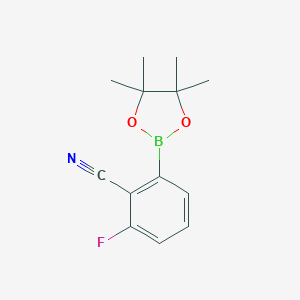
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)
